molecular formula C22H24N4O3S B2754659 1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844451-99-6

1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2754659
CAS RN: 844451-99-6
M. Wt: 424.52
InChI Key: FFGZYOJNOGIJPR-UHFFFAOYSA-N
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Description

1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-((2,4-Dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound that is part of the quinoxaline family. Research has shown various methods for synthesizing quinoxaline derivatives. For instance, a green and efficient method for synthesizing N-heterocycle-fused quinoxalines has been reported, using dimethyl sulfoxide as both a reactant and a solvent, yielding a wide range of products including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines (Xie et al., 2017). Additionally, synthesis methods involving iodine–dimethyl sulfoxide (I2–DMSO) have been used to produce novel quinoline fused imidazo[4,5-c]quinolines (Kale et al., 2016).

Metabolism and Biochemical Interactions

The metabolism of similar quinoxaline derivatives has been extensively studied. For example, the metabolic fate of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline, a carcinogen formed in cooked meat and fish, was investigated in rats, identifying several metabolites and elucidating their chemical structures (Turesky et al., 1988). This research is crucial in understanding the biotransformation and potential impacts of these compounds in biological systems.

Pharmacological Potential

While the specific compound has not been the subject of extensive research, related quinoxaline derivatives have been investigated for their pharmacological potential. For instance, compounds like 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione have shown potent activity for the AMPA receptor, indicating potential therapeutic applications (Ohmori et al., 1994). These insights suggest that further exploration into the pharmacological properties of this compound could be fruitful.

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-9-10-20(16(2)12-15)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-19-8-4-3-7-18(19)23-21/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGZYOJNOGIJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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